![molecular formula C10H8ClNO2 B1387842 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone CAS No. 1135283-66-7](/img/structure/B1387842.png)
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone
Description
The compound “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” can be represented by the molecular formula C8H6ClNO . The exact mass of the compound is 167.0137915 g/mol .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are of fundamental importance . They allow forging C–C, C–O, C–N, and C–Cl bonds, for example, from natural abundant starting materials such as alcohols and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” include a molecular weight of 167.59 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 26 Ų .Future Directions
Benzoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . The synthesis of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” can be considered as an important intermediate for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles . This opens up potential future directions for further innovations in the field of benzoxazole derivatives .
properties
IUPAC Name |
1-[2-(chloromethyl)-1,3-benzoxazol-7-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)7-3-2-4-8-10(7)14-9(5-11)12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADRZLCQLTRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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